molecular formula C30H52O B161616 Tetrahymanol CAS No. 2130-17-8

Tetrahymanol

Cat. No.: B161616
CAS No.: 2130-17-8
M. Wt: 428.7 g/mol
InChI Key: BFNSRKHIVITRJP-VJBYBJRLSA-N
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Description

Tetrahymanol (C₃₀H₅₂O; molecular weight: 428.7 g/mol) is a pentacyclic triterpenoid alcohol first identified in the ciliate Tetrahymena pyriformis . It serves as a sterol surrogate in anaerobic or low-oxygen environments, enabling organisms to maintain membrane integrity without requiring molecular oxygen for biosynthesis . Structurally, it features five fused rings, including a six-membered E-ring, distinguishing it from hopanoids (five-membered E-ring) and sterols (four-ring backbone) . This compound is widely distributed across eukaryotes (e.g., anaerobic protists, fungi, ferns) and bacteria (e.g., methanotrophs, sulfate-reducers), with its diagenetic product, gammacerane, used as a biomarker for ancient water-column stratification .

Preparation Methods

Microbial Biosynthesis of Tetrahymanol

Anaerobic Production in Ciliates and Proteobacteria

This compound was first identified in the ciliate Tetrahymena pyriformis, where it replaces sterols under anaerobic conditions . The biosynthesis pathway begins with squalene, a C30 isoprenoid precursor, which undergoes cyclization via squalene-tetrahymanol cyclase (STC) to form the pentacyclic structure . This oxygen-independent process enables ciliates and proteobacteria like Rhodopseudomonas and Bradyrhizobium to synthesize this compound in environments devoid of molecular oxygen .

In Tetrahymena thermophila, the TtTHC1 gene encodes STC, which catalyzes the direct conversion of squalene to this compound without requiring epoxidation—a critical distinction from aerobic sterol biosynthesis . This pathway has been conserved in delta- and gammaproteobacteria, suggesting evolutionary adaptation to hypoxic niches .

Enzymatic Mechanisms and Substrate Specificity

The STC enzyme belongs to the triterpene cyclase family, which includes squalene-hopene cyclases (SHCs). Unlike SHCs, STC introduces an additional cyclohexane ring, yielding the gammacerane skeleton . Structural analysis reveals that STC’s active site accommodates squalene in a pre-chair conformation, enabling selective cyclization . Mutagenesis studies on TtTHC1 have identified residues critical for stabilizing carbocation intermediates during ring formation .

Genetic Engineering and Heterologous Expression

Codon Optimization and Plasmid Construction

Heterologous production of this compound in Saccharomyces cerevisiae has been achieved through expression of codon-optimized TtTHC1 . The gene was integrated into the yeast genome under the constitutive TEF1 promoter using Cas9-mediated editing . Key plasmids and primers used in this process are summarized below:

PlasmidCharacteristicsReference
pUDE6662μm ori, URA3, TEF1p-TtTHC1-CYC1t
pUDR119SNR52p-gRNA for SGA1 targeting
pUG6KanMX cassette for ERG1 deletion

Anaerobic Cultivation and Yield Optimization

In engineered S. cerevisiae strain IMX1438 (sga1Δ::TtTHC1), this compound production reached 0.47 ± 0.09 mg per gram of biomass under anaerobic conditions . Cultivation in sterol-free synthetic media supplemented with Tween 80 demonstrated that this compound fully substitutes ergosterol in membrane stabilization . Deletion of ERG1 (lanosterol synthase) abolished residual oxygen-dependent sterol synthesis, forcing reliance on this compound .

Extraction from Natural Sources

Organisms and Biomass Pretreatment

This compound has been isolated from anaerobic fungi (Neocallimastigomycota), ferns (Adiantum pedatum), and the fern Oleandra wallichii . Biomass is typically lyophilized and subjected to alkaline hydrolysis (2 M NaOH, 70°C, 1 hour) to saponify esterified lipids .

Solvent Extraction and Purification

Lipids are extracted using tert-butyl methyl ether (tBME), followed by phase separation and evaporation . Crude extracts are purified via silica gel chromatography, with this compound eluting in non-polar fractions. Final identification employs gas chromatography-flame ionization detection (GC-FID) or NMR spectroscopy .

Challenges in Chemical Synthesis

Abiotic Synthesis Limitations

Chemical synthesis of this compound remains impractical due to its five fused rings and multiple stereocenters. Biomimetic approaches attempting squalene cyclization in vitro have yielded <1% conversion, highlighting the superiority of enzymatic methods .

Semi-Synthetic Routes

Recent efforts focus on modifying gammacerane derivatives or hopanoids via hydroxylation and methylation. However, these methods require costly chiral catalysts and lack scalability .

Analytical Characterization

GC-FID Protocols

This compound quantification employs GC-FID with a VF-5ms column (30 m × 0.25 mm). The oven program initiates at 80°C, ramping to 320°C at 6°C/min . Co-elution with 5α-cholestane (internal standard) ensures precision, with detection limits of 10 μg/mL .

Structural Validation

Nuclear magnetic resonance (NMR) confirms the 3β-hydroxy and 21α-methyl configurations . High-resolution mass spectrometry (HRMS) gives a molecular ion at m/z 428.7, consistent with C30H52O .

Chemical Reactions Analysis

Types of Reactions: Tetrahymanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at the hydroxyl group of this compound, where it can be replaced by other functional groups using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield fully saturated hydrocarbons.

Scientific Research Applications

Cholesterol Bioconversion

Tetrahymanol has been identified as a potential biocatalyst for converting cholesterol into pro-vitamin D3. This process is particularly relevant in the food industry, where pro-vitamin D3 is valuable for fortifying food products. Tetrahymena thermophila can either synthesize this compound or assimilate dietary sterols, making it a versatile organism for biotechnological applications in cholesterol metabolism .

Squalene-Tetrahymanol Cyclase Expression

Recent studies have demonstrated that the expression of the squalene-tetrahymanol cyclase gene (TtTHC1) from Tetrahymena thermophila in Saccharomyces cerevisiae enables the yeast to synthesize this compound. This capability allows anaerobic growth without sterol supplementation, presenting a significant advantage for industrial fermentation processes .

Biomarkers in Geobiology

This compound serves as a biomarker for ancient ecosystems, particularly in interpreting water column stratification through its diagenetic product, gammacerane. The presence of this compound in sedimentary records can indicate past environmental conditions, contributing to our understanding of ecological changes over geological time scales .

Bacterial Diversity and Ecosystem Dynamics

Research has shown that various bacteria, including methanotrophs and sulfate-reducers, synthesize this compound. This discovery broadens the understanding of microbial contributions to ecosystem dynamics and nutrient cycling in both aquatic and terrestrial environments .

Case Studies

Study Focus Findings
Uptake of Cholesterol by Tetrahymena thermophila BiocatalysisDemonstrated the ability of Tetrahymena to convert cholesterol to pro-vitamin D3, highlighting its potential in food synthesis.
Squalene-Tetrahymanol Cyclase Expression Genetic EngineeringShowed that expressing TtTHC1 in yeast allows growth without sterols, suggesting new avenues for fermentation technology.
Distinct Pathway for this compound Synthesis in Bacteria Microbial EcologyIdentified diverse bacterial producers of this compound, emphasizing its role as a biomarker for environmental studies.

Mechanism of Action

Tetrahymanol exerts its effects primarily by integrating into cellular membranes, where it helps to maintain membrane fluidity and stability. In sterol-auxotrophic organisms like Tetrahymena pyriformis, this compound functions as a sterol surrogate, allowing these organisms to thrive in environments where sterol biosynthesis is restricted due to a lack of oxygen . The molecular targets and pathways involved in its mechanism of action include the enzymes responsible for its biosynthesis and the membrane proteins that interact with this compound to maintain membrane integrity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Core Structure Biosynthetic Pathway Primary Function Key Organisms
Tetrahymanol Pentacyclic, 6-membered E-ring Anaerobic cyclization of squalene (eukaryotes); hopene modification (bacteria) Membrane stabilization in low O₂ Tetrahymena, methanotrophs, sulfate-reducers
Sterols Tetracyclic (e.g., cholesterol) Oxygen-dependent squalene epoxidation/cyclization Membrane fluidity, signaling Eukaryotes, some bacteria
Hopanoids Pentacyclic, 5-membered E-ring Aerobic cyclization of squalene via squalene-hopene cyclase (Shc) Membrane rigidity, stress resistance Bacteria (e.g., Rhodopseudomonas, Methylococcus)
Gammacerane Pentacyclic (deoxygenated this compound) Diagenetic reduction of this compound Sedimentary biomarker for stratification Derived from this compound in sediments
  • Key Structural Differences: this compound’s six-membered E-ring contrasts with hopanoids’ five-membered E-ring, enabling distinct membrane interactions . Unlike sterols, this compound lacks a hydroxyl group at C-3, reducing hydrogen-bonding capacity but maintaining membrane-ordering properties .

Functional Overlaps and Divergence

  • Membrane Stabilization: Both this compound and hopanoids compensate for sterol absence in bacteria and anaerobic eukaryotes, but this compound is more prevalent in low-oxygen niches .
  • Environmental Regulation: this compound synthesis in Methylomicrobium alcaliphilum increases eightfold in stationary phase and under high salinity (3% NaCl) . Hopanoid production dominates in low-salinity conditions .

Key Research Findings

Study Focus Key Insight Reference
Bacterial Ths Mechanism Ths catalyzes hopene-to-tetrahymanol conversion, not squalene modification
Cholesterol Inhibition Cholesterol suppresses this compound synthesis by inhibiting SQS and THC
Ecological Distribution Ths homologs widespread in α-Proteobacteria (soil) but rare in marine taxa
Biotechnological Use Tetrahymena converts cholesterol to provitamin D₃ via biotransformation

Evolutionary and Ecological Significance

  • Convergent Evolution: Eukaryotes and bacteria evolved distinct pathways for this compound synthesis, highlighting its adaptive value in anaerobic niches .
  • Biomarker Utility: Gammacerane in sediments signals bacterial or protist-derived this compound, aiding reconstructions of ancient aquatic stratification .
  • Lateral Gene Transfer : Eukaryotes like Anaeromyxobacter acquired ths homologs from bacteria, enabling anaerobic survival .

Biological Activity

Tetrahymanol is a polycyclic triterpenoid first identified in the ciliate Tetrahymena pyriformis. This compound is notable for its unique biosynthetic pathway, which does not require molecular oxygen, making it an essential biomarker and functional analogue of sterols in various organisms, particularly in anaerobic or microaerophilic environments. This article explores the biological activity of this compound, focusing on its biosynthesis, ecological significance, and potential applications based on recent research findings.

Biosynthesis of this compound

This compound is synthesized via a distinct pathway involving the enzyme squalene-tetrahymanol cyclase (STC). This process has been characterized in both eukaryotic and prokaryotic organisms. In Tetrahymena, the synthesis occurs when sterols are scarce, indicating that this compound can serve as a substitute for sterols in cellular membranes.

Key Findings on Biosynthesis:

  • Anaerobic Synthesis : this compound can be synthesized under anaerobic conditions, which is crucial for organisms that inhabit low-oxygen environments. This ability allows these organisms to maintain cellular integrity without relying on sterols, which require oxygen for their biosynthesis .
  • Genetic Basis : The genes responsible for this compound synthesis have been identified through comparative genomics. These genes are found across various phylogenetic groups, suggesting a widespread capability among bacteria and some eukaryotes to produce this compound .

Ecological Significance

This compound plays a significant role in the ecology of various environments. It is often associated with specific microbial communities and can serve as an indicator of certain ecological conditions.

Biomarker Potential:

  • Gammacerane Indicator : this compound is linked to gammacerane, which is used as a biomarker for water column stratification in ancient ecosystems. The presence of gammacerane can indicate past environmental conditions and microbial activity .
  • Microbial Interactions : In environments where sterols are absent, such as deep-sea sediments or anoxic waters, this compound may facilitate interactions between microorganisms by serving as a membrane component that supports phagocytosis and other metabolic activities .

Biological Activity and Applications

The biological activity of this compound extends beyond its structural role in membranes. Its unique properties may have implications for various fields, including environmental science and biotechnology.

Research Findings:

  • Phagocytosis : Studies have shown that this compound is crucial for phagocytosis in Tetrahymena species lacking sterols. This supports the hypothesis that this compound can functionally replace sterols in facilitating cellular uptake mechanisms .
  • Therapeutic Potential : Given its structural similarities to sterols, this compound may have potential applications in pharmaceuticals or as a dietary supplement to support cellular health in conditions where sterols are deficient .

Case Studies

  • Tetrahymena Thermophila Study :
    • Researchers investigated the uptake mechanisms of cholesterol and this compound in Tetrahymena thermophila. They found that while phagocytosis was the primary route for cholesterol intake, this compound synthesis was upregulated when dietary sterols were limited .
  • Bacterial Synthesis Investigation :
    • A study explored the genetic basis for this compound production in bacteria. It was revealed that diverse bacterial taxa possess the necessary genes for synthesizing this compound, which enhances our understanding of microbial ecology and evolutionary adaptations .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of tetrahymanol in eukaryotes versus bacteria, and how do they differ methodologically?

this compound biosynthesis involves distinct pathways in eukaryotes (e.g., ciliates) and bacteria. In Tetrahymena species, squalene is cyclized via a proton-initiated mechanism without requiring squalene 2,3-oxide, a precursor common in sterol synthesis . Bacterial biosynthesis, however, requires both this compound synthase (ths) and squalene-hopene cyclase (shc), as demonstrated in Methylomicrobium alcaliphilum. Heterologous expression of ths in hopanoid-producing bacteria like Methylococcus capsulatus confirms its sufficiency for this compound production, independent of eukaryotic enzymes . To study these pathways, researchers should use isotopic labeling (e.g., 14C^{14}\text{C}-squalene) and genetic knockout experiments to trace precursor incorporation and enzyme dependencies.

Q. How can this compound serve as a biomarker in environmental studies, and what methodological precautions are needed for accurate interpretation?

this compound is a biomarker for anaerobic, sulfidic environments (e.g., stratified lakes) and is associated with both ciliates and bacteria like sulfate-reducing Deltaproteobacteria . However, its presence in geological samples requires careful contextual analysis. Researchers should combine lipid extraction with stable carbon isotope (δ13Cδ^{13}\text{C}) profiling to distinguish sources: ciliate-derived this compound in oxic zones shows lighter isotopic values compared to bacterial sources in anoxic layers . Additionally, metagenomic screening for ths and shc genes can confirm prokaryotic contributions .

Q. What experimental approaches are used to study the regulatory interplay between sterol uptake and this compound synthesis in ciliates?

In Tetrahymena thermophila, sterol uptake suppresses this compound biosynthesis via transcriptional downregulation of mevalonate pathway genes (e.g., squalene synthase) and upregulation of sterol-modifying desaturases (DES5, DES7, DES22A/B) . To investigate this, researchers can:

  • Use sterol-deprived cultures to induce this compound production, followed by RNA-seq to identify differentially expressed genes.
  • Employ radiolabeled cholesterol to track sterol incorporation and quantify this compound repression via GC-MS .

Advanced Research Questions

Q. How can isotopic and genomic methods resolve contradictions in this compound source attribution in mixed microbial communities?

Discrepancies arise when this compound is detected in environments with overlapping eukaryotic and prokaryotic activity (e.g., euxinic lakes). A combined approach is critical:

  • Isotopic analysis : Bacterial this compound in sulfidic zones often exhibits heavier δ13Cδ^{13}\text{C} values (-25.9‰) compared to ciliate-derived counterparts in oxic layers (-28.7‰) .
  • Metagenomics : Screen for ths in Bacteroidetes or Deltaproteobacteria genomes to confirm bacterial sources, as ciliate sequences (e.g., Ciliophora) decline in anoxic regions .
  • Lipidomics : Co-variation analysis of this compound with Firmicutes/Bacteroidetes biomarkers (e.g., branched fatty acids) can strengthen prokaryotic attribution .

Q. What genetic engineering strategies are effective for heterologous this compound production in model bacteria, and how can yield be optimized?

Heterologous production requires:

  • Co-expression of ths and shc in hopanoid-producing hosts (e.g., Burkholderia phytofirmans).
  • Precursor engineering: Overexpression of mevalonate pathway genes to enhance squalene flux .
  • Culturing under oxygen-limited conditions to mimic native anaerobic biosynthesis . Yield optimization can be tracked via LC-MS and 13C^{13}\text{C}-NMR to monitor cyclization efficiency and byproduct formation (e.g., diplopterol) .

Q. How does convergent evolution explain the independent emergence of this compound synthesis in eukaryotes and bacteria, and what phylogenetic tools validate this?

this compound synthesis evolved convergently, with eukaryotes using squalene cyclization and bacteria relying on ths/shc. Phylogenomic analysis reveals:

  • Eukaryotes : Tetrahymena genomes retain complete squalene-tetrahymanol pathways, while related ciliates (e.g., Paramecium) lack squalene synthase, restricting biosynthesis .
  • Bacteria : Horizontal gene transfer of ths among Alphaproteobacteria and Deltaproteobacteria is inferred via synteny analysis and absence of eukaryotic homologs . Protein structure modeling (e.g., AlphaFold) can compare this compound synthase active sites to identify lineage-specific adaptations .

Q. What molecular mechanisms underlie the sterol-sensing system in Tetrahymena, and how can CRISPR-Cas9 be applied to dissect regulatory networks?

Sterol sensing in Tetrahymena involves membrane-bound sensors that modulate transcription of sterol-modifying enzymes (DES5, DES22) and this compound pathway genes. Methodologies include:

  • CRISPR-Cas9 knockouts : Target DES5 or squalene synthase to disrupt feedback loops and quantify this compound/sterol ratios via lipidomics .
  • Promoter-reporter assays : Fuse luciferase to DES22 promoters to real-time track sterol-induced activation .

Q. Methodological Notes for Data Interpretation

  • Contradiction resolution : Conflicting biomarker data (e.g., this compound in oxic vs. anoxic zones) should integrate isotopic, genomic, and lipid co-variation evidence .
  • Quantitative thresholds : In sterol-sparing experiments, this compound’s structural inefficiency in membranes (e.g., ~40% incorporation in Paramecium cilia) mandates normalization to total lipid content for functional comparisons .

Properties

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNSRKHIVITRJP-VJBYBJRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943803
Record name Tetrahymanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahymanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2130-17-8
Record name Tetrahymanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahymanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahymanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahymanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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